molecular formula C9H16N2O3 B3215028 (1-Acetyl-piperidin-4-ylamino)-acetic acid CAS No. 1157764-38-9

(1-Acetyl-piperidin-4-ylamino)-acetic acid

Cat. No.: B3215028
CAS No.: 1157764-38-9
M. Wt: 200.23 g/mol
InChI Key: AGWXXJSHTLNZEW-UHFFFAOYSA-N
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Description

Contextualization within N-Acylated Piperidine (B6355638) Derivative Chemistry

N-acylated piperidine derivatives are a significant class of compounds in medicinal chemistry. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common motif in numerous pharmaceuticals and biologically active molecules. nih.govuniv-rennes1.fr The process of N-acylation, the attachment of an acyl group to the nitrogen atom of the piperidine ring, can profoundly influence the molecule's physicochemical properties. This modification can impact factors such as polarity, lipophilicity, and the ability to participate in hydrogen bonding, thereby modulating the compound's pharmacokinetic and pharmacodynamic profile. nih.govcymitquimica.com

The introduction of an acetyl group, as seen in (1-Acetyl-piperidin-4-ylamino)-acetic acid, is a common strategy in drug design. The acetyl group can enhance metabolic stability and alter the electronic nature of the piperidine nitrogen, potentially influencing its interaction with biological targets. Research into N-acylated piperidines has shown their potential as potent antagonists for various receptors, such as the farnesoid X receptor (FXR). nih.govcymitquimica.comgoogle.com

Historical Development and Significance of Amino Acid Conjugates as Chemical Scaffolds

The conjugation of small molecules with amino acids has a rich history in chemical and pharmaceutical sciences. Amino acids are the fundamental building blocks of proteins and are inherently biocompatible. rsc.org Their use as chemical scaffolds offers several advantages, including the potential for increased water solubility, improved cell permeability, and the ability to mimic natural peptides, which can lead to enhanced biological activity and selectivity. mdpi.com

The development of amino acid conjugates has been driven by the desire to create hybrid molecules that combine the desirable properties of a synthetic core with the favorable characteristics of amino acids. mdpi.com This approach has been successfully employed to develop new therapeutic agents and molecular probes. The glycine (B1666218) moiety in this compound provides a simple yet effective amino acid conjugate, introducing a carboxylic acid group that can participate in ionic interactions and hydrogen bonding.

Structural Features and Their Theoretical Implications for Molecular Interactions

The molecular structure of this compound is characterized by several key features that dictate its potential for molecular interactions. The N-acetyl group provides a hydrogen bond acceptor, while the secondary amine linking the piperidine and acetic acid moieties can act as both a hydrogen bond donor and acceptor. The terminal carboxylic acid group is a primary site for hydrogen bonding and ionic interactions.

The piperidine ring, typically existing in a chair conformation, provides a three-dimensional scaffold that can be substituted to explore structure-activity relationships. The combination of these functional groups suggests that this compound can engage in a variety of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. These interactions are fundamental to its potential binding to biological macromolecules.

Overview of Research Paradigms and Directions for the Compound Class

Research involving compounds structurally related to this compound is often directed towards the discovery of novel therapeutic agents. The general research paradigm involves the synthesis of a library of analogs with systematic modifications to the core structure, followed by screening for biological activity.

Key research directions for this class of compounds include:

Exploration of Structure-Activity Relationships (SAR): Investigating how modifications to the N-acyl group, the amino acid portion, and substitutions on the piperidine ring affect biological activity.

Target Identification: Elucidating the specific biological targets with which these compounds interact to produce a physiological effect.

Development of Synthetic Methodologies: Devising efficient and stereoselective synthetic routes to access these molecules and their derivatives. A plausible synthetic approach for this compound involves the reductive amination of N-acetyl-4-piperidone with glycine or its ester, or the reaction of 4-amino-1-acetylpiperidine with a glyoxylic acid derivative. nih.govchemicalbook.comthermofisher.com

Interactive Data Tables

Below are interactive tables summarizing key information for the compound and its related structural motifs.

Table 1: Physicochemical Properties of this compound and Related Compounds
CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
This compoundC9H16N2O3200.24Not available
1-AcetylpiperidineC7H13NO127.18618-42-8 nih.gov
N-Acetyl-4-piperidoneC7H11NO2141.1732161-06-1
2-(Piperidin-4-yl)acetic acidC7H13NO2143.1851052-78-9
(1-BOC-Piperidin-4-yl)acetic acidC12H21NO4243.30157688-46-5
[1-(4-Acetyl-phenyl)-piperidin-4-YL]-acetic acidC15H19NO3277.3249759600
piperidin-1-yl-acetic acidC7H13NO2143.18329781679

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1-acetylpiperidin-4-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-7(12)11-4-2-8(3-5-11)10-6-9(13)14/h8,10H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWXXJSHTLNZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of 1 Acetyl Piperidin 4 Ylamino Acetic Acid

Molecular Conformation and Conformational Landscape Analysis

The three-dimensional structure of (1-Acetyl-piperidin-4-ylamino)-acetic acid is not rigid. The presence of several rotatable single bonds and a flexible piperidine (B6355638) ring results in a complex conformational landscape. Understanding the preferred conformations and the energy barriers between them is key to comprehending the molecule's behavior.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to determine the optimized, lowest-energy geometry of a molecule. researchgate.net For this compound, these calculations typically employ functionals like B3LYP with a basis set such as 6-311++G(d,p) to accurately model its structure. researchgate.net

The calculations would confirm that the piperidine ring predominantly adopts a stable chair conformation. The substituents on this ring—the acetyl group at the nitrogen (N1) and the aminoacetic acid group at the C4 position—can exist in either axial or equatorial positions. The lowest energy ground state would feature the bulkier (4-ylamino)-acetic acid group in the equatorial position to minimize steric hindrance. The acetyl group's orientation relative to the ring is also a key parameter. Furthermore, the amide bond of the acetyl group is expected to be planar due to resonance. Studies on similar N-acetylpiperidine systems support these conformational expectations. nih.gov

Table 1: Representative Calculated Geometric Parameters for the Ground State of this compound Note: These are representative values based on DFT calculations of similar functional groups.

ParameterAtoms InvolvedTypical Value
Bond Length (Å)C=O (Acetyl)1.23 Å
Bond Length (Å)N-C (Amide)1.35 Å
Bond Length (Å)C-N (Piperidine Ring)1.47 Å
Bond Length (Å)C=O (Carboxylic Acid)1.21 Å
Bond Length (Å)C-O (Carboxylic Acid)1.35 Å
Bond Angle (°)O=C-N (Amide)122°
Bond Angle (°)C-N-C (Piperidine)112°
Dihedral Angle (°)H-N-C4-C3 (Piperidine)~180° (Equatorial)

While DFT calculates static, minimum-energy structures, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, typically in a solvated environment. researchgate.net An MD simulation of this compound would reveal the flexibility of the acetic acid side chain, the rotational freedom of the acetyl group, and potential ring puckering dynamics of the piperidine core. researchgate.netresearchgate.net

By tracking atomic positions over nanoseconds, MD simulations can map the accessible conformations and the transitions between them. This provides insight into how the molecule might adapt its shape to interact with other molecules, such as a biological receptor or solvent. Analysis of the simulation trajectory would quantify the range of motion for key dihedral angles and the stability of intramolecular hydrogen bonds. researchgate.net

A Potential Energy Surface (PES) provides a detailed map of a molecule's energy as a function of its geometry. emory.edu For this compound, a PES scan would typically focus on the rotation around key single bonds, such as the C4-N bond (connecting the piperidine ring to the amino acid) and the N-C bond of the acetic acid moiety.

By systematically rotating a specific dihedral angle and calculating the energy at each step (while allowing the rest of the molecule to relax), a torsional profile is generated. This profile identifies the energy minima (stable conformers) and the energy maxima (rotational barriers). For example, studies on the torsional potential of acetic acid show distinct energy barriers separating its conformers. researchgate.netresearchgate.net A similar analysis for the target molecule would quantify the energy required to change the orientation of the aminoacetic acid group, which is critical for its binding capabilities.

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its reactivity. Computational methods can map out electron density, identify orbitals involved in chemical reactions, and predict sites susceptible to attack.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group, as these are the most electron-rich regions. The LUMO is likely centered around the carbonyl carbon of the acetyl group, which is an electron-deficient center. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and chemically reactive. nih.govnih.gov From these energies, various global reactivity indices can be calculated to quantify the molecule's chemical behavior.

Table 2: Global Reactivity Indices from FMO Analysis

Reactivity IndexFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Electronegativity (χ)χ = (I + A) / 2Power to attract electrons.
Electrophilicity Index (ω)ω = χ2 / (2η)Propensity to accept electrons.

The Molecular Electrostatic Potential (MEP or EPS) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, with colors indicating different potential values. Red typically signifies regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net

For this compound, an EPS map would show strong negative potential (red) around the oxygen atoms of both the acetyl and carboxylic acid groups, identifying them as likely sites for hydrogen bond acceptance. Conversely, the hydrogen atom on the secondary amine and the carboxylic acid proton would be regions of strong positive potential (blue), making them primary sites for hydrogen bond donation and interaction with negatively charged species. This analysis is invaluable for predicting how the molecule will orient itself when approaching another molecule, guiding the understanding of intermolecular recognition and binding. researchgate.net

Table 3: Predicted Electrostatic Potential Regions of this compound

Molecular RegionPredicted PotentialImplication
Carbonyl Oxygen (Acetyl)Negative (Red)Site for electrophilic attack / H-bond acceptor.
Carbonyl Oxygen (Carboxylic Acid)Negative (Red)Site for electrophilic attack / H-bond acceptor.
Hydroxyl Hydrogen (Carboxylic Acid)Positive (Blue)Site for nucleophilic attack / H-bond donor.
Amine HydrogenPositive (Blue)Site for nucleophilic attack / H-bond donor.
Aliphatic Piperidine RingNeutral (Green)Likely involved in hydrophobic/van der Waals interactions.

Quantum Chemical Descriptors for Pharmacophore Modeling

Quantum chemical descriptors are fundamental in modern computational drug design, providing insights into the electronic and structural properties of a molecule that govern its interactions with biological targets. For this compound, these descriptors help in constructing pharmacophore models, which are essential for identifying key molecular features responsible for its biological activity.

A critical descriptor is the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. irjweb.com The difference between these two energies, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. irjweb.com For instance, a large HOMO-LUMO gap indicates that a significant amount of energy is needed to promote an electron from the HOMO to the LUMO, implying high stability and low chemical reactivity. irjweb.com

The electronic transitions from the HOMO to the LUMO are key to understanding a molecule's absorption of light and potential for intermolecular charge transfer, which is a factor in its bioactivity. irjweb.comschrodinger.com Theoretical calculations, often employing Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G, are used to determine these energy values. irjweb.com

Another vital descriptor for pharmacophore modeling is the Molecular Electrostatic Potential (MEP) . The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). irjweb.com This information is invaluable for predicting how the molecule will interact with a protein's binding site, particularly in forming non-covalent interactions like hydrogen bonds.

The following table summarizes key quantum chemical descriptors and their relevance in pharmacophore modeling for a hypothetical analysis of this compound.

DescriptorTypical Calculated Value (Hypothetical)Significance in Pharmacophore Modeling
HOMO Energy -6.5 eVIndicates electron-donating capacity.
LUMO Energy -1.8 eVIndicates electron-accepting capacity.
HOMO-LUMO Gap (ΔE) 4.7 eVReflects chemical reactivity and stability. A larger gap suggests greater stability. irjweb.com
Electronegativity (χ) 4.15 eVMeasures the tendency to attract electrons.
Chemical Hardness (η) 2.35 eVCorrelates with stability and resistance to charge transfer. irjweb.com
Electrophilicity Index (ω) 3.67 eVQuantifies the ability to accept electrons.

These values are illustrative and would need to be determined through specific DFT calculations for this compound.

By understanding these quantum chemical descriptors, researchers can build more accurate pharmacophore models that can be used to screen virtual compound libraries for molecules with similar interaction profiles and potential biological activity.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target at the atomic level.

Ligand-Target Docking Simulations for Putative Binding Modes

Ligand-target docking simulations are performed to predict the most likely binding poses of this compound within the active site of a putative protein target. nih.gov These simulations explore a vast conformational space for both the ligand and, in some cases, the protein's side chains to identify low-energy binding modes. The process involves a scoring function that estimates the binding affinity for each generated pose.

The accuracy of these predictions is crucial for understanding the key interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, the carboxyl group of the acetic acid moiety in the compound could form hydrogen bonds with amino acid residues like arginine or lysine (B10760008) in the protein's active site. Similarly, the piperidine ring might engage in hydrophobic interactions with nonpolar residues.

The results of docking studies are often visualized to analyze the specific interactions. For instance, a docking study of a similar compound, a pyrazole-pyridazine derivative, showed that the pyridazine (B1198779) ring was positioned within the active site, forming hydrogen bonds with specific phenylalanine and arginine residues. nih.gov

Binding Energy Estimations via Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA)

While docking provides a rapid estimation of binding poses, more accurate methods are needed to estimate the binding free energy. MM/PBSA and MM/GBSA are popular post-docking refinement techniques that combine molecular mechanics energies with continuum solvation models to provide a more quantitative prediction of binding affinity. nih.govnih.gov

The binding free energy (ΔG_bind) is calculated using the following equation:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM is the change in molecular mechanics energy in the gas phase, which includes van der Waals and electrostatic interactions. frontiersin.org

ΔG_solv is the change in the solvation free energy, which is composed of a polar and a nonpolar contribution. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is often estimated from the solvent-accessible surface area (SASA). nih.govfrontiersin.org

TΔS is the change in conformational entropy upon binding, which is often the most challenging term to calculate accurately and is sometimes omitted, leading to a relative binding free energy. nih.gov

MM/PBSA and MM/GBSA analyses are typically performed on a series of snapshots taken from a molecular dynamics (MD) simulation of the ligand-protein complex. nih.gov This approach accounts for the dynamic nature of the complex and provides an averaged binding energy. The calculated binding free energy can then be used to rank different ligands or different binding poses of the same ligand. frontiersin.org For example, a lower ΔG_bind value indicates a more favorable binding affinity. frontiersin.org

The following table illustrates the kind of data generated from an MM/GBSA calculation for a hypothetical complex of this compound with a target protein.

Energy ComponentValue (kcal/mol) (Hypothetical)
ΔE_vdW (van der Waals) -35.2
ΔE_elec (Electrostatic) -15.8
ΔG_polar (Polar Solvation) 20.5
ΔG_nonpolar (Nonpolar Solvation) -4.1
ΔG_bind (Total Binding Free Energy) -34.6

These values are for illustrative purposes. The actual values would depend on the specific protein target and the simulation parameters.

Ensemble Docking and Induced Fit Docking Methodologies

Standard docking protocols often treat the protein receptor as a rigid entity. However, proteins are dynamic, and their conformations can change upon ligand binding, a phenomenon known as "induced fit." nih.gov To account for this flexibility, more advanced docking methodologies like ensemble docking and induced fit docking are employed.

Ensemble docking involves docking a ligand against a collection of different protein conformations, which can be generated from experimental data (e.g., multiple crystal structures) or from molecular dynamics simulations. nih.gov This approach provides a more realistic representation of the protein's flexibility and can lead to the discovery of binding poses that would be missed in a rigid-receptor docking experiment.

Induced Fit Docking (IFD) is a more computationally intensive method that explicitly models the conformational changes in the protein's active site upon ligand binding. nih.gov In a typical IFD protocol, an initial docking is performed with a softened potential to allow for some steric clashes. Then, the side chains of the protein in the vicinity of the ligand are allowed to move and optimize their positions to better accommodate the ligand. This is followed by a final, more rigorous docking step. IFD can provide a more accurate prediction of the binding mode, especially when significant conformational changes are expected.

Both ensemble docking and IFD are valuable tools for improving the accuracy of binding mode prediction and for understanding the dynamic nature of protein-ligand interactions involving this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). drugdesign.org These models are valuable for predicting the activity or properties of new, unsynthesized compounds and for guiding the design of more potent or effective molecules.

Selection and Calculation of Molecular Descriptors for Predictive Models

The foundation of any QSAR/QSPR model is the selection and calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure and properties. For this compound and its analogues, a wide range of descriptors can be calculated. These descriptors can be broadly categorized as:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts. drugdesign.org

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Balaban J index), electrotopological state (E-state) indices, and counts of specific functional groups or fragments. nih.gov

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and capture its shape, size, and steric properties. Examples include solvent-accessible surface area (SASA), molecular volume, and moments of inertia. nih.gov

Quantum Chemical Descriptors: As discussed in section 3.2.3, these descriptors are derived from quantum mechanical calculations and include HOMO and LUMO energies, dipole moment, and partial atomic charges. researchgate.net

Physicochemical Descriptors: These represent key properties related to a molecule's pharmacokinetic profile, such as lipophilicity (logP) and polar surface area (PSA).

The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR/QSPR model. nih.gov This often involves calculating a large number of descriptors and then using statistical methods, such as genetic algorithms or stepwise multiple linear regression, to identify a subset of descriptors that are most highly correlated with the activity or property of interest. nih.gov

The following table provides examples of different types of molecular descriptors that could be calculated for this compound and used in a QSAR/QSPR study.

Descriptor TypeExample DescriptorDescription
1D Molecular WeightThe sum of the atomic weights of all atoms in the molecule.
2D Topological Polar Surface Area (TPSA)The sum of the surface contributions of polar atoms.
3D Solvent-Accessible Surface Area (SASA)The surface area of the molecule that is accessible to a solvent.
Quantum Chemical HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals. researchgate.net
Physicochemical LogPThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.

Once a set of relevant descriptors has been selected, a mathematical model is developed to relate these descriptors to the observed activity or property. This model can then be used to predict the activity of new compounds based on their calculated descriptor values.

Statistical Validation of QSAR/QSPR Models for In Silico Screening

The reliability and predictive power of any Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) model are contingent upon rigorous statistical validation. For hypothetical models developed for this compound, a series of statistical tests would be essential to ensure their robustness and applicability for in silico screening. These validation processes are broadly categorized into internal and external validation.

Internal validation assesses the stability and predictive accuracy of the model within the original dataset. A primary technique for this is cross-validation. In a typical scenario involving a dataset of compounds related to this compound, leave-one-out (LOO) cross-validation is often employed. This method systematically removes one compound from the dataset, builds a model with the remaining compounds, and then predicts the activity of the excluded compound. This process is repeated until every compound has been excluded once. The resulting cross-validated correlation coefficient (q²) is a key indicator of the model's internal predictive ability. A q² value greater than 0.5 is generally considered indicative of a model with good predictive power.

Further internal validation can be achieved through methods like leave-many-out cross-validation and y-randomization. The y-randomization test, in particular, is crucial for safeguarding against chance correlations. In this test, the biological activity values are randomly shuffled, and a new QSAR model is developed using the original independent variables. This process is repeated multiple times. A valid model should exhibit low correlation coefficients for the randomized datasets, confirming that the original model is not a result of a coincidental relationship between the structural descriptors and the activity data.

External validation provides a more stringent test of a model's predictive performance by using an external set of compounds that were not used during the model development phase. For a QSAR model of this compound and its analogs, the dataset would be divided into a training set for model generation and a test set for validation. The predictive ability of the model is then evaluated by its capacity to accurately predict the biological activities of the compounds in the test set. The predictive correlation coefficient (R²_pred) is calculated for the test set, and a value greater than 0.6 is often sought to confirm the model's utility for predicting the activity of new chemical entities.

The following interactive table illustrates typical statistical parameters that would be assessed in the validation of a hypothetical QSAR model for this compound and its derivatives.

Statistical ParameterDescriptionAcceptable ValueHypothetical Value for Model
Coefficient of determination (Goodness of fit)> 0.60.85
q² (LOO) Cross-validated correlation coefficient (Leave-One-Out)> 0.50.72
R²_pred Predictive r² for the external test set> 0.60.79
RMSE Root Mean Square ErrorAs low as possible0.28
F-statistic F-test value for statistical significanceHigh value55.6

These parameters collectively provide a comprehensive assessment of the QSAR model's quality, ensuring that it is both descriptive and predictive for the in silico screening of novel compounds based on the this compound scaffold. Studies on various piperidine derivatives have demonstrated the achievement of robust models with similar statistical rigor. nih.govresearchgate.netnih.gov

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA) for Spatial Requirements

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies are powerful computational tools that explore the relationship between the biological activity of a series of compounds and their 3D molecular properties. Unlike 2D-QSAR, which uses topological and physicochemical descriptors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide insights into the spatial requirements for ligand-receptor interactions.

For a series of analogs based on the this compound scaffold, these methods would be instrumental in elucidating the structural features that govern their biological activity. The fundamental principle of these techniques involves aligning a set of molecules and then calculating their steric and electrostatic fields in the surrounding 3D space.

Comparative Molecular Field Analysis (CoMFA)

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields of the aligned molecules using a probe atom (typically a sp³ carbon with a +1 charge) at various grid points. researchgate.net The resulting field values are then correlated with the biological activity data using partial least squares (PLS) analysis. The output of a CoMFA study is often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For instance, a green contour in a steric map might indicate a region where bulky substituents are favored, while a yellow contour would suggest that bulky groups are disfavored. Similarly, blue and red contours in an electrostatic map would denote areas where positive and negative charges, respectively, are beneficial for activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This method uses a Gaussian-type function to calculate the similarity indices at the grid points, which avoids some of the singularities at atomic positions that can occur in CoMFA. The inclusion of additional fields in CoMSIA can often provide a more detailed and interpretable 3D-QSAR model. The resulting contour maps for hydrophobicity, hydrogen bond donors, and acceptors offer further guidance for rational drug design by indicating where lipophilic or hydrophilic groups and hydrogen bonding functionalities could be introduced to enhance biological activity.

For a hypothetical 3D-QSAR study on this compound and its analogs, the relative contributions of the different fields from CoMFA and CoMSIA models would be analyzed. The following interactive table presents a plausible distribution of these field contributions, based on findings for other piperidine-containing compounds. nih.govresearchgate.net

3D-QSAR ModelFieldField Contribution (%)
CoMFA Steric55
Electrostatic45
CoMSIA Steric25
Electrostatic35
Hydrophobic20
H-bond Donor10
H-bond Acceptor10

The statistical validation of these 3D-QSAR models is also crucial and involves calculating parameters such as q², r², and the number of optimal components determined by PLS analysis. Robust models for piperidine derivatives have been reported with high correlation coefficients, demonstrating the utility of these methods. nih.govresearchgate.net The insights gained from the CoMFA and CoMSIA contour maps would provide a detailed 3D roadmap for the structural modifications required to optimize the biological activity of compounds related to this compound.

Molecular and Biochemical Mechanisms of Action: in Vitro Perspectives

Receptor Binding and Ligand-Target Interactions

The affinity of a compound for specific receptors is a primary determinant of its pharmacological effect. However, for (1-Acetyl-piperidin-4-ylamino)-acetic acid, the necessary studies to establish its receptor binding profile are absent from the public domain.

No studies utilizing radioligand binding assays to determine the affinity of this compound for any known receptor have been published. Such assays are crucial for identifying the primary molecular targets of a compound.

Similarly, there is no information available from competition binding studies. These experiments would be essential to understand if this compound competes with endogenous ligands for binding to specific receptors, which would provide insight into its potential mode of action as an agonist or antagonist.

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information about the thermodynamics and kinetics of ligand-target interactions. There are no published studies that have employed these methods to characterize the binding of this compound to any biological macromolecule.

Enzyme Modulation and Kinetic Characterization

The potential for a compound to modulate the activity of enzymes is another critical aspect of its pharmacological profile. For this compound, there is a lack of data regarding its effects on enzyme function.

There are no published in vitro biochemical assays that have investigated the ability of this compound to either inhibit or activate any enzyme.

Consequently, without any enzyme activity studies, there are no reported inhibition constants (Ki) or half-maximal inhibitory concentration (IC50) values for this compound. These values are fundamental for quantifying the potency of an enzyme inhibitor.

Data Tables

Table 1: Receptor Binding Affinity of this compound

Receptor Target Radioligand Ki (nM) Assay Conditions Source

Table 2: Biophysical Characterization of Binding

Target Method KD (μM) kon (M-1s-1) koff (s-1) Source

Table 3: Enzyme Inhibition Profile of this compound

Enzyme IC50 (μM) Ki (μM) Mechanism of Inhibition Source

Mechanistic Enzymology: Reversible vs. Irreversible Inhibition

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. The nature of this inhibition, whether reversible or irreversible, dictates the duration and characteristics of the drug's action.

Reversible Inhibition: In this form of inhibition, the inhibitor binds to the enzyme through non-covalent bonds, such as hydrogen bonds, ionic bonds, or van der Waals forces. libretexts.org This interaction is transient, and the enzyme-inhibitor complex can dissociate, restoring enzyme function. libretexts.org The potency of a reversible inhibitor is typically quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce 50% inhibition. nih.gov

Irreversible Inhibition: This type of inhibition involves the formation of a stable, covalent bond between the inhibitor and the enzyme, often at the active site. libretexts.org This effectively permanently inactivates the enzyme. libretexts.org The efficacy of an irreversible inhibitor is often described by the rate of inactivation (kinact) and the inhibitor concentration that produces a half-maximal rate of inactivation (KI).

Without experimental data for this compound, it is impossible to determine whether it would act as a reversible or irreversible inhibitor of any particular enzyme. Such a determination would require kinetic studies measuring enzyme activity in the presence of varying concentrations of the compound over time.

Cell-Based Target Engagement Assays (in vitro cellular systems)

Cell-based assays are crucial for confirming that a compound interacts with its intended target within a more physiologically relevant environment than a cell-free system. nih.gov

Cellular Thermal Shift Assay (CETSA) for Intact Cell Target Binding

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying drug-target engagement in intact cells and tissues. nih.govmdpi.com The principle behind CETSA is that the binding of a ligand, such as a drug molecule, to its target protein confers thermal stability to the protein. nih.govmdpi.com When cells are heated, proteins begin to denature and aggregate. However, proteins that are bound to a ligand are more resistant to this heat-induced denaturation.

In a typical CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The cells are then lysed, and the soluble protein fraction is separated from the aggregated proteins. The amount of the target protein remaining in the soluble fraction is then quantified, often by Western blotting. researchgate.net An increase in the thermal stability of the target protein in the presence of the compound indicates direct binding. rsc.org

There is no published CETSA data for this compound, and therefore its ability to bind to and stabilize any specific protein target in cells remains unknown.

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are widely used to investigate the functional consequences of a compound's interaction with a cellular pathway. nih.gov These assays utilize a reporter gene, such as luciferase or green fluorescent protein (GFP), which is placed under the control of a specific transcriptional response element. qiagen.com This response element is activated or repressed by a particular signaling pathway.

If a compound modulates a signaling pathway upstream of the response element, it will lead to a change in the expression of the reporter gene, which can be easily measured as a change in light output or fluorescence. nih.gov This allows for a quantitative assessment of the compound's effect on pathway activity. qiagen.com

No studies employing reporter gene assays to investigate the activity of this compound have been reported in the scientific literature.

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) Assays for Protein-Protein Interactions

FRET and BRET are sophisticated biophysical techniques used to study protein-protein interactions in living cells. nih.govnih.gov Both methods rely on the transfer of energy between two light-emitting molecules, a donor and an acceptor, when they are in close proximity (typically 1-10 nanometers). nih.gov

In these assays, the two proteins of interest are genetically fused to the donor and acceptor molecules. If the two proteins interact, the donor and acceptor are brought close enough for energy transfer to occur. nih.gov

FRET uses two fluorescent proteins (fluorophores). The donor fluorophore is excited by an external light source, and if the acceptor is close enough, it will absorb the emitted energy and fluoresce at a different wavelength. nih.gov

BRET is a similar technique, but it uses a bioluminescent enzyme (like luciferase) as the donor and a fluorescent protein as the acceptor. The luciferase generates light through a chemical reaction, and this energy is then transferred to the acceptor if it is nearby. nih.govnih.gov

These assays are invaluable for screening compounds that can either disrupt or stabilize protein-protein interactions. There is currently no available data from FRET or BRET assays involving this compound.

Ligand Design Based on Biochemical Insights

Biochemical and structural data are essential for rational ligand design and the optimization of lead compounds. Understanding how a compound binds to its target protein, the specific amino acid residues involved in the interaction, and the conformational changes that occur upon binding allows medicinal chemists to make targeted modifications to the compound's structure.

The goal of ligand design is to improve properties such as:

Potency: Increasing the affinity of the compound for its target.

Selectivity: Minimizing interactions with off-target proteins to reduce potential side effects.

Pharmacokinetic properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

Without any biochemical or structural data for this compound, it is not possible to discuss any ligand design strategies based on its specific interactions.

Structure Activity Relationship Sar and Structure Modulation Relationship Smr Studies

Impact of Substituent Variation on Molecular Recognition

The exploration of how different chemical groups at various positions on the (1-Acetyl-piperidin-4-ylamino)-acetic acid scaffold affect its biological activity is crucial for the design of more potent and selective molecules.

Systemic Investigation of Substitutions on the Piperidine (B6355638) Nitrogen

The N-acetyl group on the piperidine ring is a key feature of the molecule. The nature of the acyl group can significantly influence the compound's properties. While specific data for the direct substitution on the acetyl group of the title compound is not extensively available in public literature, related studies on N-acyl-4-aminopiperidine derivatives provide valuable insights. For instance, in a series of N-acyl-4-arylaminopiperidines designed as potential antimicrobial agents, the nature of the N-acyl group was found to be a determinant of activity. nih.gov The replacement of the acetyl group with other acyl moieties can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity to target proteins.

In broader studies of piperidine derivatives, the substituent on the piperidine nitrogen has been shown to be critical for activity. For example, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the presence of the N-benzyl group was found to be important for anti-acetylcholinesterase activity. nih.gov The substitution of this benzyl (B1604629) group or its replacement with other functionalities would likely modulate the biological response. This highlights the general principle that modifications at the N1 position of the piperidine ring are a key strategy in optimizing the pharmacological profile of piperidine-based compounds.

Interactive Data Table: Hypothetical Impact of N-Substituent Variation on Activity

Since specific experimental data for the title compound is not available, the following table is a hypothetical representation based on general principles of medicinal chemistry, illustrating how different substituents on the piperidine nitrogen might influence biological activity.

Substituent (R) on N1Predicted Biological Activity (Hypothetical)Rationale
-HLowLoss of the acetyl group may reduce binding interactions.
-C(O)CH3 (Acetyl)BaselineThe reference compound.
-C(O)CH2CH3 (Propionyl)Potentially Similar or IncreasedMinor increase in lipophilicity may enhance cell permeability.
-C(O)Ph (Benzoyl)Potentially IncreasedIntroduction of an aromatic ring could lead to additional π-π stacking interactions with the target.
-SO2CH3 (Mesyl)Potentially AlteredChange in electronic properties from amide to sulfonamide could significantly impact binding.

Role of the Acetic Acid Moiety in Target Interaction

The (amino)-acetic acid moiety at the 4-position of the piperidine ring is a critical pharmacophoric element. This group, with its carboxylic acid function, can participate in crucial interactions such as hydrogen bonding and ionic interactions with biological targets. nih.gov The acidic nature of this group suggests it could mimic natural amino acid ligands or interact with positively charged residues in a binding pocket.

While direct bioisosteric replacement studies for the acetic acid group in this compound are not documented, research on related structures underscores the importance of this acidic function. For instance, in the development of VLA-4 antagonists, prolyl-4-piperidinylacetic acid derivatives demonstrated potent activity, indicating the favorability of the acetic acid side chain for this particular target. nih.gov Replacing the carboxylic acid with other acidic groups (e.g., tetrazole) or neutral moieties would be a key strategy to probe the specific interactions of this group.

Effects of Remote Substituents on Activity Profiles

Although the core structure of this compound does not feature extensive remote substituents, the principles of their effects can be extrapolated from related piperidine-containing scaffolds. The introduction of substituents on the piperidine ring itself, for example, can have profound effects on activity. In the development of T-type calcium channel inhibitors, the introduction of a 3-axial fluoro group on a 1,4-substituted piperidine core significantly improved the selectivity profile. nih.gov Such substitutions can induce conformational changes or create new interaction points with the target.

Stereochemical Influence on Biological Activity

The stereochemistry of a molecule is a fundamental determinant of its biological activity, as biological systems are chiral environments.

Enantiomeric Eutomers and Distomers in Target Binding

This compound is a chiral molecule due to the substituent at the C4 position of the piperidine ring. It is highly probable that the two enantiomers would exhibit different biological activities, with one enantiomer (the eutomer) being significantly more active than the other (the distomer). While specific studies on the enantiomers of this compound are not available, the principle of stereoselectivity is well-established for piperidine derivatives. For instance, stereoselective synthesis of benzofuran-based piperidine derivatives has shown that specific stereoisomers possess superior antimicrobial activity. nih.gov

Role As a Chemical Probe and Scaffold in Drug Discovery Research Pre Clinical, Conceptual

Design and Development as Molecular Tools for Target Validation

In the quest to validate novel biological targets, chemical probes are indispensable tools. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study its function in a cellular or in vivo context. The structure of (1-Acetyl-piperidin-4-ylamino)-acetic acid offers a promising starting point for the rational design of such molecular tools.

The core 1-acetyl-4-aminopiperidine (B66903) structure can be conceptualized as a central scaffold for modification. The N-acetyl group provides metabolic stability by protecting the piperidine (B6355638) nitrogen from common metabolic pathways like N-dealkylation. acs.org The acetic acid portion of the molecule provides a convenient chemical handle. Through standard coupling chemistries, this carboxylic acid can be linked to various reporter tags, such as fluorophores, biotin, or photo-affinity labels, without significantly altering the core structure that might be responsible for target binding.

For instance, a fluorescent dye could be attached to the acetic acid terminus, enabling researchers to visualize the subcellular localization of the compound and its potential binding partner through microscopy. Alternatively, converting the carboxylic acid to a more reactive functional group could allow for the creation of covalent probes to irreversibly bind to a target protein, facilitating its isolation and identification. The development of such probes would be a critical step in elucidating the mechanism of action for any drug candidate built upon this scaffold. mdpi.com

Utility as Lead Compounds and Building Blocks in Medicinal Chemistry Programs

The piperidine ring is one of the most prevalent heterocyclic systems found in FDA-approved drugs, highlighting its importance as a "privileged scaffold" in drug discovery. arizona.eduresearchgate.net Derivatives of piperidine are integral to over 70 commercialized drugs, demonstrating their versatility across more than twenty pharmaceutical classes. researchgate.netarizona.eduencyclopedia.pub this compound serves as an exemplary building block, offering multiple points for chemical diversification to generate libraries of new chemical entities.

The compound itself can be viewed as a fragment or a lead compound. The 4-amino group provides a vector for substitution, allowing chemists to append various chemical moieties to explore the structure-activity relationship (SAR) around a biological target. nih.govnih.gov The N-acetyl group modulates the basicity and lipophilicity of the piperidine nitrogen, which can influence pharmacokinetic properties like cell permeability and metabolic stability. thieme-connect.comacs.org The acetic acid side chain provides a point for creating amide or ester linkages, effectively allowing the compound to be incorporated into peptide-like structures or other complex molecules. nih.gov

In medicinal chemistry programs, related piperidine-based building blocks are used to construct novel therapeutics. researchgate.netresearchgate.net The ability to readily modify the this compound scaffold at multiple positions makes it a valuable asset for optimizing potency, selectivity, and drug-like properties.

Table 1: Examples of Related Piperidine-Based Building Blocks in Medicinal Chemistry

Compound Name CAS Number Molecular Formula Key Feature/Use
1-Acetylpiperidine 618-42-8 C7H13NO Basic N-acetylated piperidine scaffold. nih.gov
2-(Piperidin-4-yl)acetic acid 51052-78-9 C7H13NO2 Piperidine with an acetic acid side chain. nih.gov
(1-BOC-Piperidin-4-yl)acetic acid 157688-46-5 C12H21NO4 N-protected version for controlled synthesis. thermofisher.com

This table is generated based on available data and is for illustrative purposes.

Application in the Synthesis of Complex Natural Product Analogs

Many natural products with significant biological activity contain piperidine rings within their complex architectures. encyclopedia.pub These include alkaloids like piperine, which has demonstrated a range of activities from antibacterial to anticancer. encyclopedia.pubmdpi.com Synthesizing simplified analogs of such complex natural products is a common strategy in medicinal chemistry to identify the core pharmacophore and develop more drug-like molecules with improved properties.

This compound can serve as a conformationally constrained amino acid analog in the synthesis of peptidomimetics or natural product analogs. thieme-connect.de The piperidine ring introduces a level of rigidity that is often desirable for enhancing binding affinity and selectivity to a target protein. By replacing a flexible portion of a natural product with this scaffold, chemists can create novel analogs that retain biological activity while being easier to synthesize and optimize.

For example, a natural peptide with a critical lysine (B10760008) residue could be modified by replacing the lysine with this compound. The piperidine would mimic the cyclic nature of the lysine side chain's interaction with a target, while the acetyl group and the defined stereochemistry could offer advantages in metabolic stability and binding orientation. This approach allows for the systematic exploration of the chemical space around a natural product's core structure.

Conceptual Framework for Prodrug Design and Targeted Delivery Strategies

A major challenge in drug development is ensuring that a drug reaches its intended target in the body at a sufficient concentration. Prodrug design is a strategy used to improve a drug's pharmacokinetic properties, such as solubility, permeability, and targeted delivery. nih.govresearchgate.net The structure of this compound is well-suited for the conceptual design of prodrugs.

The carboxylic acid group is a key feature for prodrug strategies. researchgate.net It can be converted into an ester, for example, an ethyl ester, to mask the polar acid group. This increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability. tandfonline.com Once inside the body, cellular esterase enzymes would cleave the ester, releasing the active carboxylic acid-containing drug. nih.gov

Furthermore, the amino acid-like structure of the compound opens up possibilities for targeted delivery. nih.govresearchgate.net Many cells, particularly cancer cells, overexpress amino acid transporters to meet their high metabolic demands. researchgate.net By conjugating a cytotoxic agent to this compound, it may be possible to create a prodrug that is preferentially taken up by cancer cells via these transporters. This targeted approach could increase the efficacy of the drug while reducing its toxicity to healthy cells. nih.gov This strategy of using amino acids and their mimics to "hijack" cellular transport systems is a promising area of modern drug design. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 1 Acetyl Piperidin 4 Ylamino Acetic Acid

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The traditional drug discovery process is notoriously long and expensive, often hindered by high failure rates. youtube.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process by making it more predictive and efficient. youtube.compharmacophorejournal.com For (1-Acetyl-piperidin-4-ylamino)-acetic acid, AI/ML can be leveraged to unlock its therapeutic potential in several ways.

Furthermore, generative AI algorithms can design novel derivatives of this compound from the ground up. youtube.com By learning the complex relationships between chemical structure and biological activity, these models can suggest specific modifications to the core scaffold to enhance potency, improve selectivity, or optimize pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). youtube.com For instance, an AI system could explore thousands of potential substitutions on the piperidine (B6355638) ring or modifications to the acetic acid group to predict which new analogs are most likely to succeed as drug candidates. The first drug discovered by AI to be approved for clinical trials, DSP-1181, was developed in a fraction of the traditional time, highlighting the immense potential of this approach. pharmacophorejournal.com

Table 1: Hypothetical AI/ML-Driven Analysis of this compound

AI/ML ApplicationObjectivePredicted Outcome for this compound
Target Prediction Identify potential protein binding partners.High binding affinity predicted for specific kinases or proteases based on the molecule's scaffold, which shares features with known inhibitors.
ADME/Toxicity Profiling Predict pharmacokinetic and safety profiles.Low probability of blood-brain barrier penetration predicted; potential for P-glycoprotein substrate identified. mdpi.com
Generative Design Create novel analogs with improved properties.Generation of 10,000+ virtual derivatives with predicted higher target selectivity and improved metabolic stability.
Synergy Prediction Identify potential combination therapies.Prediction of synergistic effects when combined with existing anti-inflammatory or anti-cancer agents.

Exploration of Novel Synthetic Methodologies (e.g., C-H Activation, Photoredox Catalysis)

While classical synthetic methods are well-established, they can be lengthy and inefficient. Modern synthetic chemistry offers powerful new tools for creating molecules like this compound and its derivatives with greater precision and efficiency.

C-H Activation represents a paradigm shift in synthesis, allowing for the direct functionalization of otherwise inert carbon-hydrogen bonds. For this compound, this technique could be used to selectively introduce new chemical groups at various positions on the piperidine ring. This would bypass the need for traditional multi-step sequences involving pre-functionalized starting materials, making the synthesis more atom-economical and environmentally friendly.

Photoredox Catalysis utilizes visible light to drive chemical reactions under exceptionally mild conditions. sigmaaldrich.comprinceton.edu This method excels at generating reactive radical intermediates that can participate in unique bond-forming reactions that are difficult to achieve with conventional methods. princeton.edu The synthesis of complex heterocyclic structures, such as substituted piperidines, can be streamlined using photoredox-catalyzed reactions like [2+2+2] cycloadditions. nih.gov This approach could enable the construction of the core piperidine ring or the introduction of the acetic acid side chain with high selectivity and under gentle, room-temperature conditions, preserving sensitive functional groups within the molecule. researchgate.net

Table 2: Comparison of Synthetic Routes for this compound Analogs

FeatureClassical SynthesisNovel Photoredox/C-H Activation Synthesis
Starting Materials Often requires pre-functionalized piperidones and multi-step protection/deprotection. mdpi.comSimple, abundant starting materials (e.g., piperidine itself).
Reaction Conditions Can require harsh reagents, high temperatures, and inert atmospheres.Mild conditions (visible light, room temperature). sigmaaldrich.com
Number of Steps Typically 5-10 steps.Potentially 2-4 steps.
Selectivity May produce mixtures of isomers requiring difficult purification.High chemo- and regioselectivity possible.
Environmental Impact Generates more chemical waste.Greener approach with higher atom economy. nih.gov

Advancements in High-Throughput Screening for New Biological Targets

Once libraries of this compound and its analogs are synthesized, high-throughput screening (HTS) is essential for rapidly evaluating their biological activity. mdpi.com Modern HTS has evolved beyond simple target-based assays to include more sophisticated and informative approaches.

High-Content Screening (HCS) uses automated microscopy and sophisticated image analysis to assess a compound's effect on complex cellular phenotypes. cuanschutz.edu Instead of just measuring activity against a single protein, HCS can simultaneously monitor changes in cell morphology, protein localization, and the health of organelles. This provides a much richer dataset, allowing researchers to identify compounds that induce a desired cellular outcome, even if the exact molecular target is unknown.

Phenotypic Screening in disease-relevant cell models is another powerful strategy. biorxiv.orgchemdiv.com For example, derivatives of this compound could be screened for their ability to reduce inflammatory markers in cultured immune cells or to inhibit the proliferation of cancer cell lines. This approach is advantageous because it directly identifies compounds with a desired functional effect, which is the ultimate goal of drug discovery. biorxiv.org Recent successes in phenotypic screening have led to the discovery of novel antibiotics by identifying compounds that kill bacteria without a preconceived target in mind. biorxiv.org

The integration of HTS with microfluidics and nanoscale synthesis allows for the screening of massive compound libraries with minimal reagent consumption. nih.govmdpi.com It is now possible to synthesize and screen thousands of compounds on a single chip, dramatically accelerating the pace of hit identification. mdpi.com

Table 3: Hypothetical High-Throughput Screening Workflow

StepTechnologyApplication to this compound
1. Library Generation Automated Nanoscale SynthesisOn-the-fly synthesis of a 1,536-compound library of analogs in a microtiter plate format. nih.gov
2. Primary Screen High-Content ImagingScreening the library against a panel of cancer cell lines to identify compounds that induce apoptosis, using fluorescent markers for cell viability and caspase activity. cuanschutz.edu
3. Hit Confirmation Dose-Response AnalysisValidating the activity of the top 50 "hits" from the primary screen by testing them across a range of concentrations.
4. Target Deconvolution Chemoproteomics / ABPPUsing activity-based protein profiling (ABPP) to identify the specific protein targets that the most potent hit compound binds to within the cell. biorxiv.org
5. Secondary Assay Biochemical AssaysConfirming that the compound inhibits the activity of the identified target protein in a purified, cell-free system. nih.gov

Theoretical Advances in Predicting Complex Biological Phenomena

Parallel to experimental advances, theoretical and computational methods have become indispensable for understanding how a molecule like this compound functions at the atomic level. nih.gov These in silico techniques provide insights that are often inaccessible through experimentation alone.

Quantum Chemical Computations , such as those based on Density Functional Theory (DFT), can be used to calculate the molecule's electronic structure, optimized geometry, and vibrational frequencies. researchgate.netresearchgate.net This information is crucial for understanding the molecule's intrinsic reactivity and how it might interact with a biological target. For instance, DFT can help identify which parts of the molecule are most likely to form hydrogen bonds or engage in other key binding interactions. researchgate.net

Molecular Dynamics (MD) Simulations provide a "computational microscope" to watch the molecule in motion. mdpi.com By simulating the compound's interaction with a target protein over time, MD can reveal the dynamic process of binding, including the conformational changes that both the molecule and the protein undergo. nih.gov These simulations can help explain the basis of the compound's specificity and can be used to calculate the binding free energy, a key predictor of potency. mdpi.com Such computational studies are vital for understanding enzyme mechanisms and ligand trafficking to and from buried active sites. mdpi.com

These theoretical approaches allow researchers to build a comprehensive, four-dimensional model (3D structure plus time) of the biological system. This predictive power helps rationalize experimental results and guides the design of next-generation molecules with superior properties.

Table 4: Application of Theoretical Methods to this compound

Theoretical MethodResearch QuestionInsights Gained
Density Functional Theory (DFT) What are the intrinsic electronic properties of the molecule?Calculation of molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions for binding. researchgate.net
Molecular Docking How does the molecule fit into the binding site of a target protein?Prediction of the most stable binding pose and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). researchgate.netresearchgate.net
Molecular Dynamics (MD) How stable is the molecule-protein complex, and what are its dynamics?Simulation of the flexibility of the piperidine ring and the stability of its interactions within the active site over nanoseconds. mdpi.com
Free Energy Perturbation (FEP) Which proposed analog will have a higher binding affinity?Quantitative prediction of changes in binding potency resulting from specific chemical modifications to the lead compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (1-Acetyl-piperidin-4-ylamino)-acetic acid, and how is purity validated?

  • Answer : Synthesis typically involves coupling acetylated piperidine intermediates with glycine derivatives. For example, analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide are synthesized via reactions between piperidone derivatives and amines, followed by acetylation and purification via column chromatography . Purity is validated using HPLC (>98% purity) and spectroscopic methods (NMR, MS) to confirm structural integrity .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : Peaks for the acetyl group (δ ~2.1 ppm for CH₃), piperidine ring protons (δ 1.5–3.5 ppm), and carboxylic acid (δ ~12 ppm, broad) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) at m/z corresponding to the molecular formula (e.g., C₉H₁₆N₂O₃: m/z 200.12) .
  • IR Spectroscopy : Stretching vibrations for amide (~1650 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) groups .

Q. What solvent systems are compatible with this compound for in vitro assays?

  • Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) and partially soluble in water. Avoid acetic acid (>10%) due to potential esterification reactions. Compatibility data for related piperidine derivatives show stability in acetone, acetonitrile, and ammonium hydroxide .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

  • Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines) or impurities. Strategies include:

  • Standardized Assays : Replicate studies using consistent models (e.g., neuronal cells for CNS activity) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
  • Computational Modeling : Compare binding affinities to target receptors (e.g., GPCRs) using docking simulations .

Q. What experimental design considerations are critical for optimizing multi-step synthesis yields?

  • Answer : Key factors:

  • Reagent Stoichiometry : Excess acetylating agents (e.g., acetic anhydride) improve piperidine acetylation efficiency .
  • Temperature Control : Maintain <50°C during coupling steps to prevent racemization of the acetic acid moiety .
  • Workup Protocols : Use aqueous extraction (pH 4–5) to isolate the zwitterionic form, minimizing side reactions .

Q. How can stability studies under varying pH conditions inform storage protocols?

  • Answer : Conduct accelerated degradation studies (e.g., 25–40°C, pH 1–10) monitored via HPLC:

  • Acidic Conditions (pH <3) : Hydrolysis of the acetyl group may occur, requiring refrigeration (2–8°C) for long-term storage .
  • Basic Conditions (pH >9) : Degradation via piperidine ring opening, necessitating inert atmosphere storage .

Methodological & Safety Considerations

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

  • Answer :

  • LC-MS/MS : Offers high sensitivity (LOQ ~0.1 ng/mL) for plasma/brain homogenates .
  • Microdialysis Coupled with HPLC : Enables real-time monitoring in extracellular fluid .

Q. What safety protocols are essential for handling this compound?

  • Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.